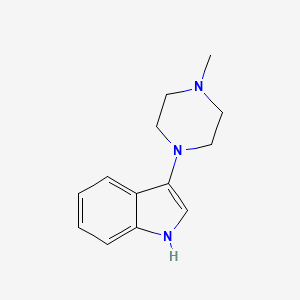
3-(4-Methylpiperazin-1-YL)-1H-indole
説明
3-(4-Methylpiperazin-1-YL)-1H-indole is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
The compound is primarily utilized as a building block for synthesizing potential therapeutic agents. It has shown promise in developing:
- Anticancer Drugs : Research indicates that derivatives of this compound exhibit anticancer activity against various cell lines, including those associated with lung and colorectal cancers .
- Anti-inflammatory Agents : The compound's structural features allow it to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
- CNS Disorders : Compounds derived from 3-(4-Methylpiperazin-1-YL)-1H-indole have been studied for their activity as selective ligands for serotonin receptors, which are crucial in managing cognitive functions and mood disorders .
Biological Studies
This compound is extensively used in biological research to understand its interactions with various molecular targets:
- Enzyme and Receptor Interactions : The compound serves as a probe for studying interactions with enzymes and receptors, particularly in the context of the central nervous system (CNS) and cancer biology .
- Mechanistic Studies : It aids in elucidating biological pathways by acting on specific molecular targets, thus providing insights into disease mechanisms and potential therapeutic interventions.
Chemical Biology
In chemical biology, the compound is employed to investigate biological mechanisms:
- Pathway Analysis : Its ability to interact with specific targets allows researchers to dissect complex biological pathways, contributing to the understanding of disease processes.
- Drug Development : As a lead compound, it facilitates the design of new drugs by modifying its structure to enhance efficacy and reduce side effects .
Industrial Applications
Beyond academic research, this compound finds applications in industrial settings:
- Synthesis of Advanced Materials : The compound is used as an intermediate in synthesizing more complex molecules, which are essential in developing new materials with specific properties.
- Pharmaceutical Manufacturing : Its derivatives are incorporated into pharmaceutical formulations aimed at treating various ailments.
Case Studies and Research Findings
Several studies highlight the efficacy of this compound derivatives:
特性
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)13-10-14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCWFZGVUTXGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696864 | |
| Record name | 3-(4-Methylpiperazin-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859164-44-6 | |
| Record name | 3-(4-Methylpiperazin-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














